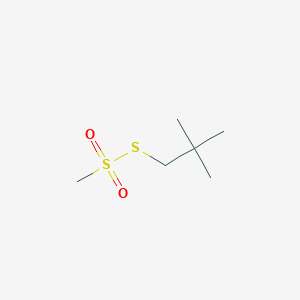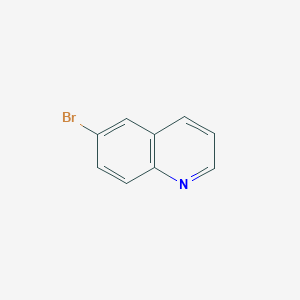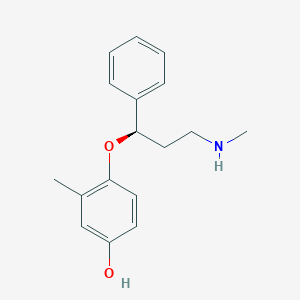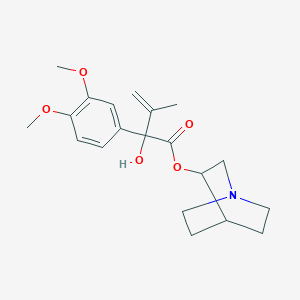![molecular formula C29H50O2 B019988 (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol CAS No. 113892-08-3](/img/structure/B19988.png)
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Übersicht
Beschreibung
α -Tocopherol is a lipid-soluble form of Vitamin E important to human health as an antioxidant. Often the result of poor nutrition or low absorption of dietary fat, vitamin E deficiency is monitored in patient serum samples by LC-MS/MS or HPLC.
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Synthesis
Research on compounds structurally similar to (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol has focused on their applications in catalytic reactions and synthesis. For instance, chiral Pt(II)/Pd(II) pincer complexes, which exhibit structural similarities, have been studied for their applications in catalytic asymmetric aldol and silylcyanation reactions (Yoon et al., 2006). Another study explores the use of silicon-containing compounds in stereocontrolled organic synthesis, demonstrating the versatility of these complex molecules in creating various stereochemical configurations (Fleming & Lawrence, 1998).
Novel Organic Compounds and Mechanism Studies
The development of new organic compounds and the exploration of their reaction mechanisms also form a significant area of research. For example, Liu Diansheng synthesized a novel organic compound through the treatment of certain amines with chlorotrimethylsilane and n-butyllithium, leading to a unique bridged amidinate-diamido and annular diaminocyclohexane (Diansheng, 2004). This kind of research contributes to understanding the underlying mechanisms and potential applications of such complex molecules in various fields of chemistry.
Structural Analysis and NMR Studies
Structural analysis and nuclear magnetic resonance (NMR) studies form a crucial part of research involving complex organic compounds. For instance, the synthesis and characterization of specific protoporphyrin derivatives have been carried out, enabling the assignment of paramagnetically shifted methyl resonances in the NMR spectrum of iron(III) protoporphyrin-IX cyanide (Cavaleiro et al., 1974). Such studies are vital for understanding the physical and chemical properties of these compounds at a molecular level.
Synthesis and Characterization of Metallomacrocyclic Complexes
The synthesis and characterization of metallomacrocyclic complexes using similar compounds have also been a topic of interest. Guerrero et al. synthesized new pyrazolic hybrid ligands and explored their reactions with palladium(II), leading to the formation of both monomeric and dimeric complexes (Guerrero et al., 2008). This research contributes to the broader understanding of organometallic chemistry and the potential for creating novel catalysts and functional materials.
Eigenschaften
IUPAC Name |
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1/i5D3,7D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-BCHQTGRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C([2H])([2H])[2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)











